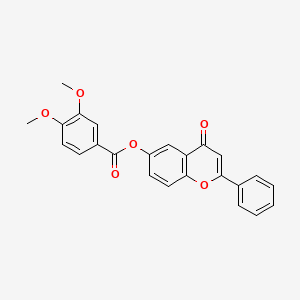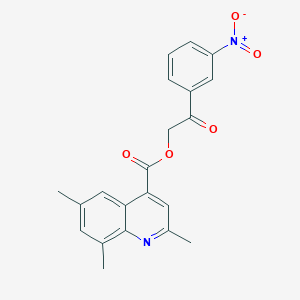
4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate
Übersicht
Beschreibung
4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate, also known as compound 1, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 is not fully understood. However, studies have suggested that 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 exerts its biological effects through multiple signaling pathways. For example, 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Compound 1 has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 can induce cell cycle arrest and apoptosis in cancer cells. Compound 1 has also been shown to inhibit angiogenesis and metastasis in cancer cells. In addition, 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 has been shown to reduce oxidative stress and inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. Compound 1 has also been extensively studied for its biological activities, making it a useful tool for investigating various signaling pathways and disease models.
However, there are also limitations to using 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 in lab experiments. One limitation is that the mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 is not fully understood, which makes it difficult to interpret its effects on cellular signaling pathways. In addition, 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 has not been extensively studied in vivo, which limits its potential translational applications.
Zukünftige Richtungen
There are several future directions for research on 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1. One direction is to investigate the potential of 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 and its effects on cellular signaling pathways.
Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 in vivo. Studies are needed to determine the bioavailability, metabolism, and toxicity of 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 in animal models.
Finally, future studies could focus on the development of novel derivatives of 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 with improved biological activities and pharmacokinetic properties. These derivatives could potentially be developed into therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 exhibits potent anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Compound 1 has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.
In addition to its anti-cancer activity, 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 has also been shown to possess anti-inflammatory activity. Studies have demonstrated that 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. Compound 1 has also been shown to attenuate the inflammatory response in a mouse model of acute lung injury.
Furthermore, 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 has been investigated for its potential neuroprotective effects. Studies have shown that 4-oxo-2-phenyl-4H-chromen-6-yl 3,4-dimethoxybenzoate 1 can protect against glutamate-induced neuronal cell death and reduce oxidative stress in neuronal cells. Compound 1 has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-oxo-2-phenylchromen-6-yl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-27-21-10-8-16(12-23(21)28-2)24(26)29-17-9-11-20-18(13-17)19(25)14-22(30-20)15-6-4-3-5-7-15/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCZDHYCXJXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine oxalate](/img/structure/B4718338.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4718343.png)

![4-methyl-3,5-bis(4-methylphenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B4718348.png)
![5-methyl-N-[4-(N-{[2-(4-methylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4718355.png)


![ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4718377.png)
![methyl 2-[({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4718385.png)

![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B4718403.png)
![2-({[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4718409.png)
![methyl 2-{[2-cyano-3-(4-pyridinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4718416.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)